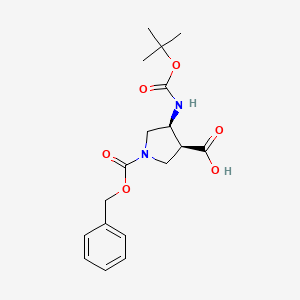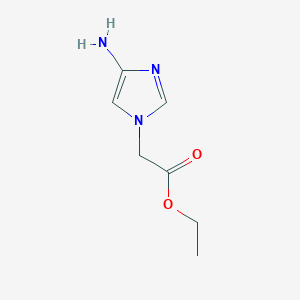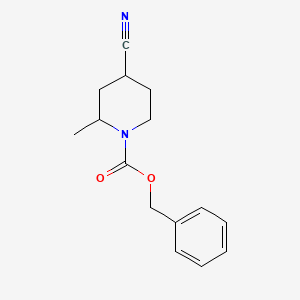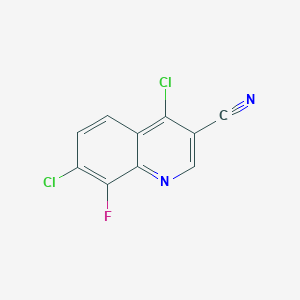
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th, 7th, and 8th positions of the quinoline ring, respectively, and a carbonitrile group at the 3rd position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the cyclization of substituted anilines with diethyl oxalate under acidic conditions. The intermediate imine formed is then cyclized to form the pyridine ring by heating in mineral oil.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes that utilize similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4th and 7th positions are highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, which can replace the chlorine atoms through nucleophilic substitution. Conditions often involve heating and the use of solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the fluorine atom at the 8th position.
4,5-Dichloro-8-fluoroquinoline-3-carbonitrile: Similar but with chlorine atoms at the 4th and 5th positions instead of the 4th and 7th.
Uniqueness
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H3Cl2FN2 |
|---|---|
Molekulargewicht |
241.05 g/mol |
IUPAC-Name |
4,7-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2FN2/c11-7-2-1-6-8(12)5(3-14)4-15-10(6)9(7)13/h1-2,4H |
InChI-Schlüssel |
PJNKPNCBXJJIIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


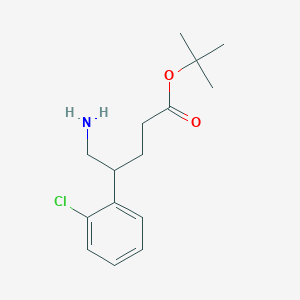
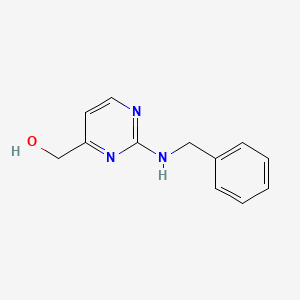
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)
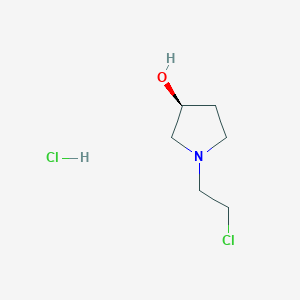
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
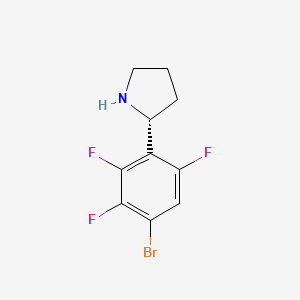
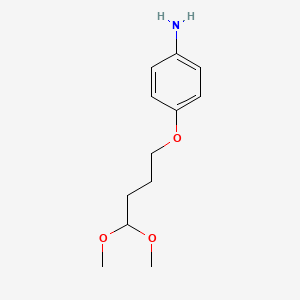
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)
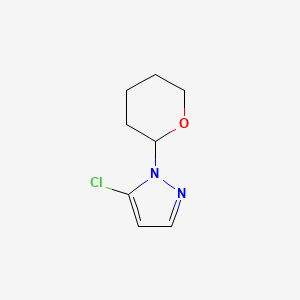
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
